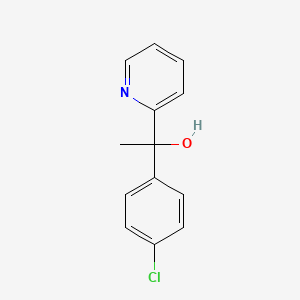

1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-1-pyridin-2-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-13(16,12-4-2-3-9-15-12)10-5-7-11(14)8-6-10/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGXHPOATKRSGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)(C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 4 Chlorophenyl 1 Pyridin 2 Yl Ethanol

Stereoselective Synthesis and Chiral Resolution Techniques for 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol

Achieving high enantiomeric purity is paramount for the synthesis of chiral molecules like this compound. Research has predominantly focused on asymmetric reduction of the corresponding ketone and biocatalytic methods to produce the desired single enantiomer.

The catalytic asymmetric synthesis of chiral pyridine (B92270) derivatives presents unique challenges due to the inherent properties of the pyridine ring. The Lewis basicity of the pyridine nitrogen can lead to catalyst deactivation or interfere with the catalytic system, complicating many established asymmetric reactions. While various catalytic asymmetric reactions have been developed for pyridyl substrates, the most extensively documented and successful approaches for producing enantiopure this compound involve biocatalysis. The primary strategy is the asymmetric reduction of the prochiral precursor, (4-chlorophenyl)(pyridin-2-yl)methanone.

Diastereoselective synthesis strategies are employed when a molecule has multiple stereocenters, aiming to selectively form one diastereomer over others. The structure of this compound features only a single chiral center at the carbinol carbon. Consequently, the synthetic challenge lies in controlling enantioselectivity (the formation of one enantiomer over its mirror image) rather than diastereoselectivity. As such, the scientific literature does not focus on diastereoselective strategies for this specific compound but rather on methods of asymmetric synthesis and chiral resolution to isolate the desired R- or S-enantiomer.

Biocatalysis, particularly the use of reductase enzymes, has emerged as a highly efficient and environmentally friendly method for producing enantiopure alcohols. The asymmetric reduction of the prochiral ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, is the key transformation. Alcohol dehydrogenases (ADHs) are a class of NAD(P)H-dependent oxidoreductases that facilitate this conversion with high stereoselectivity. researchgate.net Although diaryl ketones can be challenging substrates due to the steric hindrance from two bulky aromatic groups, specific ADHs have been identified and optimized for this purpose. researchgate.net For instance, research has targeted modifying the substrate-binding pockets of enzymes like the ADH from Geotrichum candidum to better accommodate these bulky ketones and enhance catalytic efficiency. researchgate.net

Whole-cell biocatalysis offers a practical and cost-effective approach by utilizing intact microorganisms that contain the desired reductase enzymes, eliminating the need for costly enzyme purification and cofactor regeneration. Several systems have been developed for the synthesis of (S)-(4-chlorophenyl)-(pyridin-2-yl)methanol.

One notable system employs recombinant Escherichia coli as a whole-cell catalyst in a water-cyclohexane liquid-liquid system. This biphasic system enhances substrate tolerance and reduces product inhibition. In a specially designed microreaction system, this method achieved a 99.6% yield and an enantiomeric excess (ee) of over 99% in just 80 minutes. The catalyst also demonstrated good reusability, retaining over 60% of its activity after five cycles.

Another effective biocatalyst is the bacterium Leuconostoc pseudomesenteroides N13, which has been used for the asymmetric reduction of phenyl(pyridin-2-yl)methanone, demonstrating the potential of this strain for related diaryl ketones. researchgate.net The following table summarizes key findings from various whole-cell bioreduction studies targeting the synthesis of (S)-1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol.

| Biocatalyst | Substrate | Yield | Enantiomeric Excess (ee) | Key Findings |

| Recombinant E. coli | (4-chlorophenyl)(pyridin-2-yl)methanone | 99.6% | >99% | Utilized a water-cyclohexane biphasic microreaction system for efficient mass transfer and reduced reaction time. |

| Leuconostoc pseudomesenteroides N13 | Phenyl(pyridin-2-yl)methanone | 98% | 99% | Successfully applied for gram-scale synthesis, indicating industrial potential for related substrates. researchgate.net |

An alternative to direct asymmetric synthesis is the kinetic resolution of a racemic mixture of this compound. This technique uses an enzyme that selectively reacts with one enantiomer at a much faster rate than the other. Lipases are commonly used for this purpose through enantioselective acylation. researchgate.net

In a typical process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in an organic solvent. researchgate.net A lipase (B570770), for example from Candida antarctica (CALB) or Candida rugosa, catalyzes the esterification of one enantiomer, leaving the other unreacted. researchgate.net This results in a mixture of an enantiomerically enriched ester and the unreacted, enantiomerically pure alcohol, which can then be separated. The efficiency of the resolution is influenced by the choice of enzyme, solvent, and acyl donor. mdpi.com While this method is widely applied for resolving various racemic alcohols, its specific application to this compound is less documented compared to asymmetric reduction routes.

Biocatalytic Asymmetric Synthesis Utilizing Reductases

Exploration of Novel Precursors and Reaction Pathways for this compound Synthesis

The most common and scalable synthesis of racemic this compound involves a two-step process starting from 2-(p-chlorobenzyl)pyridine. google.com This pathway provides a reliable route to the key intermediate, (4-chlorophenyl)(pyridin-2-yl)methanone, which is the direct precursor to the final alcohol product.

The synthesis proceeds as follows:

Oxidation of the Precursor : The starting material, 2-(p-chlorobenzyl)pyridine, is oxidized to form the intermediate ketone, (4-chlorophenyl)(pyridin-2-yl)methanone. This transformation can be achieved using various oxidizing agents. One documented method employs potassium permanganate in water, with the reaction mixture heated to 85–95 °C for several hours. Yields for this step have been reported to be as high as 86%. google.com

Reduction of the Ketone : The resulting ketone is then reduced to the final product, this compound. This is a standard carbonyl reduction that can be performed with common reducing agents like sodium borohydride or potassium borohydride in an alcohol solvent such as methanol or ethanol (B145695). google.com This step typically proceeds with high efficiency, providing the target alcohol in good yield (e.g., 76%). google.com

This precursor and reaction pathway are foundational for both racemic and stereoselective syntheses, as the intermediate ketone is the substrate for the asymmetric biocatalytic reductions described previously.

Grignard-Based Synthetic Pathways

A primary and effective method for the synthesis of this compound involves the use of a Grignard reagent. This pathway can be approached in two principal ways, each starting with different precursors but converging to the same tertiary alcohol product.

The first approach involves the preparation of a pyridyl Grignard reagent, such as 2-pyridylmagnesium bromide, which is then reacted with 4-chloroacetophenone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired tertiary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the quenching of the highly reactive Grignard reagent. While specific yields for this exact reaction are not extensively reported, analogous reactions of 2-pyridylmagnesium bromide with acetophenone and benzophenone have been shown to produce the corresponding tertiary alcohols, phenylmethyl-(2-pyridyl)-carbinol and diphenyl-(2-pyridyl)-carbinol, respectively.

Alternatively, the synthesis can proceed via the reaction of 2-acetylpyridine with a Grignard reagent derived from a chlorophenyl halide, such as 4-chlorophenylmagnesium bromide. In this scenario, the 4-chlorophenyl Grignard reagent acts as the nucleophile, attacking the carbonyl carbon of 2-acetylpyridine. The general reaction conditions remain similar, requiring an anhydrous ether solvent and a subsequent acidic workup to afford the final product.

| Reactant 1 | Reactant 2 | Solvent | Product |

| 2-Pyridylmagnesium bromide | 4-Chloroacetophenone | Diethyl ether / THF | This compound |

| 4-Chlorophenylmagnesium bromide | 2-Acetylpyridine | Diethyl ether / THF | This compound |

Reduction Methodologies for Ketone Intermediates (e.g., Sodium Borohydride, Potassium Borohydride)

An alternative synthetic route to this compound involves the reduction of the corresponding ketone precursor, (4-chlorophenyl)(pyridin-2-yl)methanone. This method is particularly useful when the ketone intermediate is readily available or easily synthesized.

Commonly employed reducing agents for this transformation include sodium borohydride (NaBH₄) and potassium borohydride (KBH₄). google.com These reagents are selective for the reduction of aldehydes and ketones and are generally tolerant of a variety of other functional groups. The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature. google.com The hydride from the borohydride reagent attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the secondary alcohol.

A patented method describes the reduction of an oxidized intermediate to produce what is referred to as 4-chlorophenyl-2-pyridyl methanol, with the provided structure corresponding to this compound. google.com The described process utilizes either sodium borohydride or potassium borohydride in methanol or ethanol. The molar ratio of the reducing agent to the ketone intermediate is specified to be in the range of 1:2 to 1:3. google.com This stoichiometry suggests that one mole of the borohydride reagent can reduce up to four moles of the ketone, although in practice, a smaller excess is often used to ensure complete conversion.

| Ketone Intermediate | Reducing Agent | Solvent | Product |

| (4-chlorophenyl)(pyridin-2-yl)methanone | Sodium Borohydride | Methanol / Ethanol | This compound |

| (4-chlorophenyl)(pyridin-2-yl)methanone | Potassium Borohydride | Methanol / Ethanol | This compound |

Multi-Step Synthesis from Pyridine-2-carboxaldehyde

A multi-step synthesis commencing from pyridine-2-carboxaldehyde represents another viable pathway to this compound. This approach allows for the construction of the molecule through a sequence of well-established reactions.

The synthesis would begin with the reaction of pyridine-2-carboxaldehyde with a 4-chlorophenyl Grignard reagent, such as 4-chlorophenylmagnesium bromide. This reaction would form the secondary alcohol, (4-chlorophenyl)(pyridin-2-yl)methanol. The subsequent step would involve the oxidation of this secondary alcohol to the corresponding ketone, (4-chlorophenyl)(pyridin-2-yl)methanone. Common oxidizing agents for this transformation include manganese dioxide (MnO₂) or reagents based on chromium (VI) or dimethyl sulfoxide (DMSO).

The final step in this sequence would be the introduction of a methyl group to the ketone. This can be achieved through another Grignard reaction, this time using methylmagnesium bromide. The methyl Grignard reagent would add to the carbonyl group of (4-chlorophenyl)(pyridin-2-yl)methanone, and after an acidic workup, would yield the target tertiary alcohol, this compound.

Derivatization and Functionalization Strategies for Analogs of this compound

Structural Modification at the Pyridyl Moiety

The pyridine ring of this compound offers several positions for structural modification, allowing for the synthesis of a diverse range of analogs. Electrophilic aromatic substitution on the pyridine ring can be challenging due to the electron-withdrawing nature of the nitrogen atom. However, functionalization can be achieved through various methods.

One common approach is the introduction of substituents onto the pyridine ring prior to its incorporation into the final molecule. For example, using a substituted 2-bromopyridine in the Grignard synthesis would lead to an analog with the desired substituent on the pyridyl moiety.

Another strategy involves the N-oxidation of the pyridine ring to form the corresponding pyridine N-oxide. This modification activates the ring towards both electrophilic and nucleophilic substitution, providing a versatile intermediate for further functionalization at the positions ortho and para to the nitrogen atom.

Structural Modification at the Chlorophenyl Moiety

The 4-chlorophenyl group also presents opportunities for derivatization. The chlorine atom can be replaced through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups on the ring.

A more common approach is to introduce additional substituents onto the chlorophenyl ring. This can be achieved by starting with a di- or tri-substituted chlorobenzene derivative in the initial synthesis, for instance, in the preparation of the Grignard reagent. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be performed on the final molecule, with the directing effects of the existing chloro and pyridyl-ethanol substituents influencing the position of the incoming group.

Modifications at the Hydroxyl Group and Stereocenter (e.g., Ester Derivatives)

The tertiary hydroxyl group is a key site for functionalization. Esterification is a common modification that can be achieved by reacting this compound with a variety of carboxylic acids, acid chlorides, or anhydrides. These reactions are typically catalyzed by an acid or a coupling agent. The synthesis of ester derivatives of structurally similar compounds, such as 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol, has been reported, suggesting the feasibility of this approach for the target molecule.

The stereocenter at the carbinol carbon is another point of interest. As the synthesis from achiral precursors generally results in a racemic mixture, chiral resolution techniques or asymmetric synthesis methodologies could be employed to obtain enantiomerically pure forms of the alcohol. The resolved enantiomers could then be used in subsequent derivatization reactions, leading to the formation of stereochemically defined analogs.

| Functionalization Site | Reaction Type | Potential Reagents | Resulting Modification |

| Hydroxyl Group | Esterification | Carboxylic acids, Acid chlorides, Anhydrides | Ester derivatives |

| Hydroxyl Group | Etherification | Alkyl halides | Ether derivatives |

| Stereocenter | Chiral Resolution | Chiral acids/bases, Enzymatic methods | Enantiomerically pure alcohols |

Synthesis of Related Pyridine Derivatives

This compound serves as a versatile precursor in organic synthesis for the generation of other complex molecules and related pyridine derivatives. Its secondary alcohol group is a key functional handle that can be readily transformed through oxidation or reduction reactions to yield compounds with distinct chemical properties and applications.

Oxidation to Ketone Derivatives

The oxidation of the secondary alcohol in this compound is a fundamental transformation that yields the corresponding ketone, (4-chlorophenyl)(pyridin-2-yl)methanone. This ketone is a significant derivative as it is often a direct precursor in the synthesis of the alcohol itself and is a valuable intermediate for various pharmaceutical compounds. The reaction involves the removal of two hydrogen atoms from the alcohol, converting the hydroxyl group into a carbonyl group.

Various oxidizing agents can be employed to achieve this transformation effectively. Common reagents for the oxidation of such secondary alcohols include chromium-based compounds. For instance, chromium trioxide (CrO₃) in an aqueous acetic acid mixture is an effective reagent for this purpose. Another potent oxidizing agent used in related syntheses is potassium permanganate (KMnO₄), which can convert the analogous methylene group in 2-(p-chlorobenzyl)pyridine to the ketone, highlighting its utility for this class of compounds. The resulting (4-chlorophenyl)(pyridin-2-yl)methanone is a key building block, recognized for its role in the synthesis of antihistamines.

Reduction to Methylene Derivatives

Conversely, the secondary alcohol group can be completely removed through a reduction reaction, specifically a dehydroxylation, to form 2-((4-chlorophenyl)methyl)pyridine. This transformation reduces the benzylic alcohol to a methylene group, creating a different class of pyridine derivative. This type of reaction is a known and valuable transformation in organic synthesis for modifying the core structure of a molecule.

The dehydroxylation of benzylic alcohols can be accomplished using several methodologies. One established method involves the use of hydriodic acid (HI) in the presence of a stoichiometric reducing agent like red phosphorous. More modern approaches utilize catalytic systems. For example, titanium-catalyzed deoxygenation has been reported for benzylic alcohols, employing silanes as the hydride source. While effective for many benzylic alcohols, the yields for pyridine-containing substrates may be diminished, potentially due to the coordinating effect of the pyridine nitrogen with the metal catalyst.

The following table summarizes these key synthetic transformations starting from this compound.

Table 1: Synthesis of Pyridine Derivatives from this compound

| Starting Material | Product | Transformation | Reagent(s) / Method |

|---|---|---|---|

| This compound | (4-chlorophenyl)(pyridin-2-yl)methanone | Oxidation | Chromium trioxide (CrO₃) in acetic acid/water |

| This compound | 2-((4-Chlorophenyl)methyl)pyridine | Reduction (Dehydroxylation) | Hydriodic acid (HI) and Red Phosphorous (P) |

Theoretical and Computational Studies of 1 4 Chlorophenyl 1 Pyridin 2 Yl Ethanol

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool to elucidate the electronic properties of 1-(4-chlorophenyl)-1-(pyridin-2-yl)ethanol at the atomic level. These methods model the molecule's electron distribution to predict its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Analyses of Ground State

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the ground state of molecules. By calculating the electron density, DFT methods can accurately determine the optimized geometry, total energy, and other electronic properties of this compound. A typical DFT analysis would involve geometry optimization to find the lowest energy conformation of the molecule. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For this molecule, DFT would confirm the tetrahedral geometry around the central carbinol carbon and the relative orientations of the 4-chlorophenyl and pyridin-2-yl rings. Such calculations provide a theoretical baseline for comparing experimentally determined structures, such as those from X-ray crystallography.

Ab Initio Methods for Electronic Properties (e.g., HOMO-LUMO Gap)

Ab initio methods, which are based on first principles without empirical parameters, are employed to predict key electronic properties. A critical parameter derived from these calculations is the HOMO-LUMO gap, which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This energy gap is a descriptor of molecular reactivity and stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For this compound, the HOMO is expected to be localized on the electron-rich aromatic rings, while the LUMO would be distributed across the molecule, representing regions susceptible to receiving electrons. The precise energy gap value would quantify its kinetic stability and the energy of its lowest electronic transition.

Prediction of Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species, highlighting regions prone to electrophilic and nucleophilic attack. In an MEP map of this compound, distinct color-coded regions would illustrate the electrostatic potential. Electron-rich areas, characterized by negative potential (typically colored red or orange), are expected around the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. These sites are susceptible to electrophilic attack. Conversely, electron-deficient regions, showing positive potential (colored blue), would be located around the hydrogen atom of the hydroxyl group, indicating its role as a hydrogen bond donor.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a flexible molecule like this compound are dictated by its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of the atoms and the energy associated with them.

Molecular Mechanics and Dynamics Simulations

While quantum methods are precise, molecular mechanics (MM) and molecular dynamics (MD) simulations are computationally less intensive methods used to explore the conformational landscape of larger molecules over time. MM methods use classical physics to calculate the energy of a molecule as a function of its geometry, allowing for rapid exploration of different conformations. MD simulations model the atomic movements over time by solving Newton's equations of motion, providing insight into the dynamic behavior of the molecule and its accessible conformations in different environments (e.g., in solution). For this compound, these simulations could identify the most stable conformers by analyzing the rotational freedom around its single bonds.

Torsional Profile Analysis and Rotational Barriers

The conformation of this compound is largely defined by the rotation around the single bonds connecting the central carbon to the two aromatic rings. Torsional profile analysis involves calculating the change in energy as these bonds are rotated, allowing for the determination of rotational energy barriers.

Experimental data from X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. nih.gov For the racemic compound of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the crystal structure reveals specific torsion angles that define its shape. nih.gov The dihedral angle between the mean planes of the chlorophenyl and pyridine rings is a crucial parameter, found to be 74.34°. nih.gov This significant twist indicates steric hindrance between the two rings, which creates a substantial barrier to free rotation.

Detailed analysis of the crystal structure presents key torsion angles that characterize the solid-state conformation. nih.gov

| Torsion Angle | Value (°) |

|---|---|

| O1—C1—C11—C12 | -51.14 |

| O1—C1—C11—C16 | 129.56 |

| C22—C1—C11—C12 | 72.44 |

| C22—C1—C11—C16 | -106.86 |

| O1—C1—C22—N21 | -11.25 |

| O1—C1—C22—C23 | 170.01 |

| C11—C1—C22—N21 | 111.00 |

| C11—C1—C22—C23 | -67.74 |

| H1A—O1—C1—C11 | -177.1 |

These values from the crystal structure represent a low-energy conformation. nih.gov Computational torsional scans would further quantify the energy barriers between this and other possible stable conformations, providing a complete picture of the molecule's flexibility and the energetic cost of rotating its bulky aromatic substituents.

In Silico Predictions of Intermolecular Interactions

Computational modeling allows for the detailed prediction of how this compound might interact with other molecules, including biological macromolecules. These predictions are based on the fundamental principles of molecular mechanics and quantum chemistry.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies for this compound are not extensively available in the current body of scientific literature, the structural features of the compound suggest potential interactions with various biological targets. For instance, molecules with similar scaffolds, such as those containing pyridinyl and chlorophenyl groups, have been investigated as inhibitors of various enzymes.

A hypothetical docking study would involve preparing the 3D structure of this compound and docking it into the active site of a selected protein. The results would be scored based on the binding energy, with lower energies indicating a more favorable interaction. For example, in a study on related thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, docking simulations were used to investigate their interactions with the enzyme α-amylase, revealing advantageous inhibitory properties. plos.org A similar approach could be applied to this compound to explore its potential as an enzyme inhibitor.

Theoretical ligand-protein interaction profiling aims to identify the key amino acid residues and types of non-covalent interactions that would be involved in the binding of this compound to a protein. Based on its structure, several types of interactions can be predicted:

Hydrogen Bonding: The hydroxyl group of the ethanol (B145695) moiety can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The chlorophenyl and pyridine rings provide significant hydrophobic surfaces that can interact with nonpolar pockets in a protein's active site.

π-π Stacking: The aromatic nature of both the chlorophenyl and pyridine rings allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The chlorine atom on the phenyl ring could potentially participate in halogen bonding with electron-donating atoms in the protein.

A computational analysis of a structurally similar compound, 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide, showed strong binding affinity with enzymes associated with Alzheimer's disease, with binding energies of -8.00 kcal/mol and -9.60 kcal/mol. nih.gov This suggests that the chlorophenyl and pyridinyl moieties can contribute significantly to binding.

Computational analysis of the hydrogen bonding network provides insights into the stability and structure of the compound in a condensed phase or when interacting with other molecules. A study on the crystal structure of the closely related compound (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol reveals significant hydrogen bonding. nih.gov In the crystalline state, molecules are linked by O—H⋯N hydrogen bonds, forming zigzag chains. nih.gov This indicates a strong propensity for the hydroxyl group to donate a hydrogen bond to the nitrogen atom of the pyridine ring of an adjacent molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles (Theoretical Frameworks)

QSAR and QSPR models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule dictates its activity.

| Molecular Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 33.12 Ų |

| LogP (octanol-water partition coefficient) | 2.8167 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

Data for (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol

These descriptors provide valuable information about the molecule's potential pharmacokinetic properties. For example, the TPSA is related to a molecule's ability to permeate cell membranes, while LogP is an indicator of its hydrophobicity.

In the absence of a specific QSAR model for this compound, we can discuss the theoretical framework for how its molecular descriptors might correlate with potential biological activity. A QSAR study on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine (B132010) derivatives revealed a significant correlation between their biological activity and Global Topological Charge Indices (GTCI), as well as the hydrophobic constant (π) of certain substituents. nih.gov This suggests that both electronic and hydrophobic properties play a crucial role in the activity of such compounds.

For this compound, its calculated LogP of approximately 2.8 suggests moderate lipophilicity, which is often favorable for oral bioavailability. The presence of both hydrogen bond donors and acceptors indicates its potential to interact with biological targets through hydrogen bonding. A future QSAR study on a series of analogues of this compound could elucidate the specific structural features that are most important for a particular biological activity, thereby guiding the design of more potent compounds.

Mechanistic Insights into the Biochemical Interactions of 1 4 Chlorophenyl 1 Pyridin 2 Yl Ethanol Excluding Clinical Relevance

Elucidation of Molecular Target Binding Mechanisms (In Vitro/Cell-Based Research Focus)

The specific binding of a molecule to its biological target is the foundational event for most biochemical and pharmacological effects. The structural motifs within 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol, namely the pyridine (B92270) ring and the substituted phenyl group, are common in a variety of biologically active compounds, suggesting potential interactions with enzymes and receptors.

The pyridine ring is a key structural feature in many non-steroidal enzyme inhibitors, particularly those targeting cytochrome P450 enzymes like Aromatase (CYP19A1). Aromatase inhibitors are crucial in studying the estrogen biosynthesis pathway. nih.gov The nitrogen atom in the pyridine ring can coordinate with the heme iron atom at the active site of the enzyme, a primary mechanism for inhibiting its catalytic activity. nih.govbirmingham.ac.uk This type of interaction is characteristic of competitive inhibition, where the inhibitor competes with the endogenous substrate (e.g., androstenedione (B190577) or testosterone (B1683101) for aromatase) for binding to the active site. nih.gov

Kinetic studies of similar non-steroidal aromatase inhibitors often reveal a competitive or mixed-type inhibition pattern. nih.govresearchgate.net In competitive inhibition, the inhibitor increases the Michaelis constant (Km) of the enzyme for its substrate without affecting the maximum reaction velocity (Vmax). nih.gov The inhibitor's potency is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. Pyridine-based derivatives have been synthesized and shown to have potent CYP19A1 inhibitory activity, with IC50 values in the nanomolar range, comparable to clinically used inhibitors like letrozole. nih.govrsc.org

Interactive Data Table: Comparative CYP19A1 Inhibition by Pyridine-Based Compounds This table presents data on the inhibitory activity of various pyridine-containing compounds against the Aromatase (CYP19A1) enzyme, providing a reference for the potential efficacy of this compound.

| Compound | CYP19A1 IC50 (nM) | Inhibition Type | Reference |

| Letrozole (Reference Compound) | 0.70 | Competitive | nih.gov |

| Anastrozole (Reference Compound) | ~15 | Competitive | birmingham.ac.uk |

| (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol (Compound 10c) | 0.83 | Not specified | nih.govrsc.org |

| Vorozole (R 76 713) | 0.7 (Ki) | Competitive | nih.gov |

Beyond enzyme inhibition, the structural components of this compound suggest potential interactions with various receptors. Compounds with aryl and heteroaryl moieties are known to bind to a wide range of receptors, sometimes at allosteric sites rather than the primary (orthosteric) binding site. Allosteric modulators bind to a topographically distinct site on the receptor, inducing a conformational change that alters the affinity or efficacy of the endogenous ligand. nih.govacs.org

Positive allosteric modulators (PAMs) can enhance the signaling of the endogenous agonist, while negative allosteric modulators (NAMs) reduce it. nih.govnih.gov For instance, certain pyridine derivatives have been investigated as PAMs for muscarinic acetylcholine (B1216132) receptors (M4) nih.gov and α7 nicotinic acetylcholine receptors. acs.org Similarly, compounds containing a chlorophenyl group have been identified as allosteric antagonists for the cannabinoid CB1 receptor. nih.gov In vitro binding assays, typically using radiolabeled ligands, are employed to determine the binding affinity (expressed as the dissociation constant, Kd, or inhibition constant, Ki) of a compound for a specific receptor.

The interaction between a ligand and its biological target can be either covalent or non-covalent. Covalent bonds are strong and typically result in irreversible inhibition, whereas non-covalent interactions are weaker and reversible. nih.govnih.gov

Based on the structure of this compound, its interactions are most likely to be non-covalent. mhmedical.com These interactions are driven by a combination of forces:

Hydrogen Bonding: The hydroxyl (-OH) group of the ethanol (B145695) linker can act as both a hydrogen bond donor and acceptor.

π-π Stacking: The aromatic systems of the chlorophenyl and pyridine rings can engage in stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. researchgate.net

Hydrophobic Interactions: The chlorophenyl ring can form favorable hydrophobic interactions within nonpolar regions of the binding site.

Coordinate Bonds: As mentioned, the pyridine nitrogen can form a coordinate bond with a metal ion, such as the heme iron in cytochrome P450 enzymes. nih.gov

Covalent binding typically requires a reactive functional group (an electrophilic "warhead") in the ligand that can form a permanent bond with a nucleophilic residue (like cysteine or serine) on the protein target. nih.gov The structure of this compound lacks such a reactive group, making a non-covalent binding mode the highly probable mechanism of interaction. mhmedical.comresearchgate.net

Cellular and Subcellular Distribution Studies (In Vitro/Research Model Systems)

Understanding where a compound localizes within a cell is critical to elucidating its mechanism of action. The subcellular distribution of a molecule is largely determined by its physicochemical properties, such as lipophilicity, size, and charge. For compounds targeting intracellular enzymes like aromatase, which is located on the membrane of the endoplasmic reticulum (ER), sufficient lipophilicity is required to cross the cell membrane. nih.gov

In vitro studies using cell models are essential for determining subcellular localization. A common technique involves tagging the target protein with a fluorescent marker, such as Green Fluorescent Protein (GFP), to visualize its location via confocal microscopy. nih.gov Alternatively, the compound itself can be fluorescently labeled. Another method is cell fractionation, where cells are broken apart and separated into their constituent organelles (e.g., nucleus, mitochondria, microsomes) by centrifugation. The concentration of the compound in each fraction is then measured to determine its distribution. Given that a likely target for pyridine-based inhibitors is the cytochrome P450 system, it is plausible that this compound would localize to the ER membrane. nih.govnih.gov

Modulation of Biochemical Pathways and Signaling Cascades (Research Context)

By binding to a molecular target, a compound can modulate entire biochemical pathways and signaling cascades. If this compound acts as an aromatase inhibitor, its primary effect would be the disruption of the estrogen biosynthesis pathway. This would lead to a decrease in the conversion of androgens (like testosterone) to estrogens (like estradiol), altering the balance of these hormones within the research model system.

If the compound interacts with a G-protein coupled receptor (GPCR) or an ion channel, it could modulate a wide array of downstream signaling events. For example, allosteric modulation of muscarinic receptors can affect pathways involving inositol (B14025) phosphate (B84403) (IP) accumulation or cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Similarly, interaction with receptors in the central nervous system could influence signaling cascades involving protein kinases and phosphatases, which regulate neuronal excitability and synaptic plasticity. nih.govmdpi.com For example, some pyridine derivatives have been shown to inhibit PIM-1 kinase, a protein involved in cell cycle progression and apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies for Biochemical Efficacy (Non-clinical)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. mdpi.com For this compound, SAR studies would explore the roles of its three key components: the 4-chlorophenyl ring, the pyridin-2-yl ring, and the chiral ethanol linker.

The 4-Chlorophenyl Ring: The position and nature of the halogen substituent on the phenyl ring can significantly impact binding affinity and selectivity. Studies on other bioactive molecules show that moving the chlorine to the 2- or 3-position, or replacing it with other halogens (e.g., fluorine, bromine) or electron-withdrawing/donating groups, can drastically alter activity. nih.gov

The Pyridin-2-yl Ring: The position of the nitrogen atom within the pyridine ring is often crucial for target interaction, especially for enzyme inhibition where it may coordinate with a metal center. nih.gov Changing the substitution pattern on the pyridine ring could also influence efficacy.

The Ethanol Linker: The hydroxyl group is a key feature, likely involved in hydrogen bonding. Esterification or etherification of this group would likely alter the binding mode. The carbon atom bearing the hydroxyl, phenyl, and pyridine groups is a chiral center, meaning the compound exists as two enantiomers. It is common for enantiomers to exhibit different biological activities and potencies, as biological targets are themselves chiral.

Interactive Data Table: Hypothetical SAR for this compound Analogs This table outlines potential outcomes from modifying the core structure of this compound, based on general principles from SAR studies of related compounds. mdpi.comnih.govmdpi.com

| Modification | Rationale | Predicted Impact on Activity |

| Phenyl Ring: Change Cl position (e.g., to 2- or 3-) | Alter steric and electronic profile, affecting fit in binding pocket. | Could increase or decrease affinity/selectivity. |

| Phenyl Ring: Replace Cl with F or Br | Modify halogen bonding potential and lipophilicity. | Potentially fine-tune binding affinity. |

| Pyridine Ring: Change to pyridin-3-yl or pyridin-4-yl | Alter the position of the key nitrogen atom for heme coordination. | Likely to decrease aromatase inhibitory activity. |

| Ethanol Linker: Remove -OH group | Eliminate a key hydrogen bonding site. | Expected to significantly reduce binding affinity. |

| Ethanol Linker: Invert stereocenter at C1 | One enantiomer may fit the chiral binding site of the target better than the other. | One enantiomer may be significantly more potent. |

| Ethanol Linker: Replace -CH3 with larger alkyl group | Introduce steric bulk near the binding interface. | May decrease activity due to steric hindrance. |

Advanced Analytical and Spectroscopic Methodologies for the Characterization and Quantification of 1 4 Chlorophenyl 1 Pyridin 2 Yl Ethanol in Research Contexts

Advanced Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol from impurities and for resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized in this context.

The separation of enantiomers is a critical analytical challenge, addressed effectively by chiral HPLC. nih.gov This technique is the most popular and effective method for the chiral separation of various drugs. nih.gov The determination of the enantiomeric excess (ee) of this compound is crucial as different enantiomers can exhibit distinct pharmacological activities.

The primary approach involves the use of a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for separating a wide range of chiral compounds, including those with structures similar to this compound. nih.govresearchgate.net

The mobile phase composition is optimized to achieve baseline separation of the enantiomers. A typical mobile phase for normal-phase HPLC would consist of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., ethanol (B145695) or isopropanol). researchgate.net The resolution factor (Rs) and separation factor (α) are key parameters used to evaluate the effectiveness of the separation. An Rs value of at least 1.5 is generally desired for accurate quantification. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 254 nm. hplc.eu The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.

| Parameter | Typical Condition | Purpose |

| Column | Chiralpak AD, Chiralcel OC, Chiralpak IC | Enantioselective separation |

| Stationary Phase | Amylose or cellulose derivatives on silica | Provides chiral recognition sites |

| Mobile Phase | n-Hexane / Ethanol / Tetrahydrofuran (B95107) mixtures | Elutes compounds; ratio is adjusted for optimal resolution |

| Flow Rate | 0.8 - 1.0 mL/min | Controls retention time and peak shape |

| Detection | UV at 254 nm | Quantifies the amount of each enantiomer |

| Temperature | 20 - 40°C | Affects retention and selectivity |

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is extensively used to assess the purity of active pharmaceutical ingredients (APIs) and to identify and quantify volatile impurities that may be present from the synthetic process. ispub.com

For the analysis of this compound, a direct injection method can be used to determine its purity. The compound is vaporized and separated from non-volatile impurities on a capillary column (e.g., a non-polar SH-Rxi-5Sil-MS column). phcogj.com The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that confirms its identity.

The analysis of organic volatile impurities (OVIs), such as residual solvents, is critical as their levels are strictly regulated. ispub.com Headspace GC-MS is the preferred method for this analysis. ispub.comchromatographyonline.com In this technique, a sample of the API is heated in a sealed vial, allowing volatile compounds to partition into the gas phase (headspace). An aliquot of this gas is then injected into the GC-MS system. This prevents non-volatile matrix components from contaminating the instrument and allows for the sensitive detection of trace-level impurities. chromatographyonline.com Potential volatile impurities from the synthesis of this compound could include ethanol, pyridine (B92270), and tetrahydrofuran (THF).

| Impurity | Potential Origin | Characteristic m/z Ions |

| Ethanol | Reaction solvent, recrystallization | 31, 45, 46 |

| Pyridine | Starting material, solvent | 79, 52 |

| Tetrahydrofuran (THF) | Grignard reaction solvent | 42, 71, 72 |

| Acetaldehyde | Ethanol impurity/oxidation product | 29, 43, 44 |

| Benzene | Solvent impurity | 78, 51, 52 |

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound and its fragments. This is an invaluable tool for unambiguous structural confirmation. For this compound (C₁₂H₁₀ClNO), HRMS can confirm the molecular formula by measuring the mass of the protonated molecule [M+H]⁺ with an accuracy in the parts-per-million (ppm) range.

Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion can be used to elucidate its fragmentation pathway. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Based on the structure of this compound, the following fragmentation pathways are plausible under electrospray ionization (ESI) or electron ionization (EI):

Loss of Water: A common fragmentation for alcohols, leading to the formation of a [M-H₂O]⁺ ion.

Alpha-Cleavage: Cleavage of the C-C bond between the chiral carbon and one of the aromatic rings. This would result in fragments corresponding to the [C₅H₄N-CH]⁺ moiety or the [Cl-C₆H₄-CH]⁺ moiety.

Fragmentation of Aromatic Rings: Further fragmentation of the pyridyl and chlorophenyl rings can occur, leading to characteristic smaller ions. For example, the chlorophenyl cation [C₆H₄Cl]⁺ at m/z 111/113 is a highly likely fragment.

| Ion Formula | Description | Calculated Exact Mass (Da) |

| [C₁₂H₁₁ClNO]⁺ | Protonated Molecular Ion [M+H]⁺ | 220.0529 |

| [C₁₂H₉ClN]⁺ | Loss of water [M-H₂O+H]⁺ | 202.0423 |

| [C₇H₆Cl]⁺ | Chlorotropylium ion | 125.0158 |

| [C₆H₄N]⁺ | Pyridyl fragment | 78.0344 |

| [C₆H₄Cl]⁺ | Chlorophenyl cation | 111.0029 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the carbon-hydrogen framework, connectivity, and the three-dimensional structure of this compound.

1D ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Pyridyl Protons: Four protons in the aromatic region (typically δ 7.0-8.7 ppm), exhibiting complex splitting patterns (doublet, triplet of doublets, etc.) due to spin-spin coupling. rsc.org

Chlorophenyl Protons: Four protons in the aromatic region (typically δ 7.2-7.5 ppm). Due to the para-substitution, they will likely appear as a pair of doublets (an AA'BB' system), integrating to two protons each. rsc.org

Methine Proton (-CHOH): A single proton signal, likely a quartet due to coupling with the three methyl protons. Its chemical shift would be around δ 4.9-5.3 ppm. rsc.org

Hydroxyl Proton (-OH): A broad or sharp singlet, the chemical shift of which is concentration and solvent-dependent.

Methyl Protons (-CH₃): A three-proton signal, appearing as a doublet due to coupling with the single methine proton, typically in the aliphatic region around δ 1.5 ppm. rsc.org

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

Aromatic Carbons: Signals for the 11 aromatic carbons will appear in the δ 120-160 ppm region. The carbon atoms attached to nitrogen (pyridyl) or chlorine (chlorophenyl) will have distinct chemical shifts. rsc.org The carbon bearing the hydroxyl group will also be in this region but shifted downfield.

Aliphatic Carbons: The methine carbon (-CHOH) is expected around δ 70 ppm, while the methyl carbon (-CH₃) will be significantly upfield, around δ 25 ppm. rsc.org

Analysis of the coupling constants (J-values) from the ¹H NMR spectrum provides valuable information about the connectivity of protons. mdpi.com

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridyl-H | 8.5 - 8.7 | d | ~5 |

| Pyridyl-H | 7.6 - 7.8 | td | ~8, 2 |

| Pyridyl-H | 7.2 - 7.4 | d | ~8 |

| Pyridyl-H | 7.1 - 7.3 | ddd | ~7, 5, 1 |

| Chlorophenyl-H | 7.3 - 7.5 | d (AA'BB') | ~8.5 |

| Chlorophenyl-H | 7.2 - 7.4 | d (AA'BB') | ~8.5 |

| Methine-CH | 4.9 - 5.3 | q | ~6.5 |

| Hydroxyl-OH | Variable | s (broad) | N/A |

| Methyl-CH₃ | 1.4 - 1.6 | d | ~6.5 |

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Pyridyl C (quaternary) | ~160 |

| Aromatic CH | 120 - 145 |

| C-Cl | ~133 |

| C-OH (quaternary) | ~144 |

| Methine CHOH | ~70 |

| Methyl CH₃ | ~25 |

2D NMR experiments are essential for unambiguously assigning all ¹H and ¹³C signals and confirming the molecular structure. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the pyridyl and chlorophenyl rings, and crucially, between the methine proton and the methyl protons, confirming the ethanol fragment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It is used to assign the carbon signals based on the already assigned proton signals. For example, the proton quartet at ~5.0 ppm would show a cross-peak to the carbon signal at ~70 ppm, definitively assigning it as the methine group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. sdsu.edu It is key for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the methyl protons to the methine carbon and to the quaternary carbon of the chlorophenyl ring, establishing the connection between the ethyl group and the aromatic ring. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY is particularly useful for determining stereochemistry and conformational preferences. For example, correlations between the methine proton and specific protons on the pyridyl and chlorophenyl rings can provide insights into the molecule's preferred rotational conformation around the C-C single bonds. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure Elucidation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structures. For this compound, these methods provide characteristic spectral fingerprints that correspond to the vibrational modes of its constituent chemical bonds and structural motifs, such as the chlorophenyl and pyridinyl rings, and the hydroxyl group.

Theoretical Vibrational Mode Analysis and Comparison with Experimental Data

In the absence of publicly available experimental IR and Raman spectra for this compound, theoretical calculations, such as Density Functional Theory (DFT), are invaluable for predicting its vibrational properties. A theoretical study of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol has been conducted using DFT at the B3LYP/6-311++G(d,p) level, providing insights into its normal modes of vibration.

The calculated vibrational frequencies can be assigned to specific motions within the molecule, including stretching, bending, and torsional modes. Key expected vibrational modes for this compound, based on its functional groups, would include:

O-H Stretching: The hydroxyl group is expected to exhibit a characteristic stretching vibration, typically in the range of 3200-3600 cm⁻¹. The exact frequency can be influenced by the extent of hydrogen bonding in the solid state or in solution.

C-H Stretching: Aromatic C-H stretching vibrations from both the chlorophenyl and pyridinyl rings are anticipated in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the ethanol backbone would appear at slightly lower wavenumbers.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. These bands are often characteristic of the substitution pattern of the rings.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the alcohol is expected in the 1000-1260 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 600-800 cm⁻¹.

A direct comparison with experimental data is crucial for validating the theoretical model and providing a more complete understanding of the molecule's vibrational behavior. However, without access to recorded experimental spectra, the theoretical data serves as a predictive guide for the expected vibrational characteristics of this compound.

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3200-3600 |

| Aromatic Rings | C-H Stretch | 3000-3100 |

| Aromatic Rings | C=C Stretch | 1400-1600 |

| Alcohol | C-O Stretch | 1000-1260 |

| Chlorophenyl | C-Cl Stretch | 600-800 |

X-ray Crystallography and Solid-State Characterization of Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Determination of Absolute Configuration

The determination of the absolute configuration of a chiral molecule by X-ray crystallography is only possible when the crystal belongs to a non-centrosymmetric space group and often requires the presence of an atom that exhibits significant anomalous scattering. For this compound, the crystallographic analysis of the racemic mixture, denoted as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, reveals that it crystallizes in the centrosymmetric space group P2₁/c. nih.govnih.gov The presence of an inversion center in this space group means that both the (R) and (S) enantiomers are present in equal amounts within the unit cell, related by the inversion symmetry operation. Consequently, the crystal structure represents the racemic compound, and the absolute configuration of a single enantiomer cannot be determined from this crystallographic data.

Crystal Packing and Hydrogen Bonding Networks

The crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol is characterized by a network of intermolecular interactions that dictate the packing of the molecules in the solid state. nih.govnih.gov The primary interaction is a classic O-H···N hydrogen bond, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the nitrogen atom of the pyridine ring of an adjacent molecule. nih.govnih.gov These hydrogen bonds link the molecules into zigzag chains. nih.govnih.gov

Interactive Data Table: Key Crystallographic and Intermolecular Interaction Data for (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.govnih.gov |

| Space Group | P2₁/c | nih.govnih.gov |

| Hydrogen Bonding | O-H···N | nih.govnih.gov |

| Other Interactions | C-Cl···π | nih.govnih.gov |

Hirshfeld Surface Analysis

While a specific Hirshfeld surface analysis for this compound has not been reported in the reviewed literature, this computational tool is highly effective for the visualization and quantification of intermolecular interactions in crystalline solids. The analysis involves partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal.

A Hirshfeld surface is generated for a molecule of interest, and various properties can be mapped onto this surface. A commonly used property is the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of approximately the van der Waals separation.

H···H contacts: Typically, these are the most abundant contacts, arising from the interactions between the hydrogen atoms on the peripheries of the molecules.

C···H/H···C contacts: These represent interactions between carbon and hydrogen atoms of adjacent molecules.

Cl···H/H···Cl contacts: These contacts would quantify the interactions involving the chlorine atom and hydrogen atoms.

N···H/H···N and O···H/H···O contacts: These would be particularly important in quantifying the O-H···N hydrogen bonds.

By providing a detailed breakdown of the intermolecular interactions, Hirshfeld surface analysis would offer a deeper understanding of the forces governing the crystal packing of this compound.

Applications and Utility of 1 4 Chlorophenyl 1 Pyridin 2 Yl Ethanol in Chemical Biology and Preclinical Research Tools Non Clinical Focus

Development as a Molecular Probe for Biological Target Identification and Validation

No specific studies have been identified that describe the development or use of 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol as a molecular probe for identifying or validating biological targets. Its potential utility in this area has not been explored in the available literature.

Role in Structure-Based Design Initiatives (Theoretical/Preclinical Research)

There is no direct evidence of this compound being utilized as a lead compound or a scaffold in published structure-based design initiatives.

Lead Compound Identification and Optimization

A search of the scientific literature did not yield any studies where this compound was identified as a hit or lead compound for subsequent optimization efforts.

Scaffold for Novel Chemical Entity (NCE) Development

The pyridine (B92270) ring is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and investigational molecules. rsc.orgnih.gov This structural motif is valued for its ability to form key hydrogen bonds and engage in various interactions with biological targets, including enzymes like kinases. researchgate.netnih.gov For instance, novel pyridine and nicotinonitrile scaffolds have been synthesized and evaluated as potent inhibitors of targets like PIM-1 kinase, showing promise in the development of anticancer agents. nih.govnih.gov

However, despite the promising nature of its core structure, there are no specific published examples of this compound being used as a foundational scaffold for the development of new chemical entities.

Utilization in Chemoinformatic and Computational Screening Libraries

While this compound may be present in large virtual or physical screening libraries maintained by chemical vendors, there are no specific reports or studies highlighting its inclusion or identification through chemoinformatic or computational screening campaigns for drug discovery.

Application in in vitro and in vivo (non-human model) Proof-of-Concept Studies for Target Validation

No published research could be found that details the use of this compound in proof-of-concept studies, either in vitro or in non-human in vivo models, for the purpose of validating a biological target.

Use in Enzyme Assays and Cellular Functional Studies

The scientific literature lacks specific data on the application of this compound in enzyme assays or cellular functional studies to probe biological pathways or mechanisms of action.

Future Research Directions and Challenges in the Study of 1 4 Chlorophenyl 1 Pyridin 2 Yl Ethanol

Emerging Methodologies for Efficient and Sustainable Synthesis and Derivatization

The synthesis of chiral alcohols, including 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol, is a cornerstone of pharmaceutical and agrochemical research. nih.gov Future efforts are focused on developing methodologies that are not only efficient but also environmentally benign.

One of the most promising avenues is the expanded use of biocatalysis. The asymmetric reduction of precursor ketones using enzymes from plant cells or microorganisms offers high regio- and stereospecificity under mild conditions, often using water as a solvent. nih.govresearchgate.net For instance, enzymes like alcohol dehydrogenases (ADHs) have been successfully used for the enantioselective reduction of prochiral ketones to obtain valuable chiral alcohols. rsc.orgnih.gov Systems utilizing whole recombinant E. coli cells, co-expressing an NADP+-dependent alcohol dehydrogenase and enzymes for cofactor regeneration, have demonstrated efficient conversion of ketones to chiral alcohols, a technique directly applicable to the synthesis of enantiopure this compound. nih.gov

Chemoenzymatic strategies, which combine chemical and enzymatic steps, also present a powerful approach. Dynamic kinetic resolution (DKR), which pairs a lipase (B570770) for enantioselective acylation with a metal catalyst (e.g., Ru, Fe) for in-situ racemization of the slower-reacting alcohol enantiomer, allows for the theoretical conversion of a racemate into a single enantiomer with 100% yield. mdpi.com This method is becoming more sustainable through the development of heterogeneous catalysts that can be easily recovered and reused. mdpi.com The integration of such processes into continuous flow systems is a key step towards industrial scalability and improved process control. nih.govrsc.org

| Methodology | Key Features | Potential Advantages for Synthesis |

| Biocatalysis | Use of whole cells (e.g., Daucus carota) or isolated enzymes (e.g., ADHs) to perform stereoselective reductions. nih.govnih.gov | High enantioselectivity, mild reaction conditions, use of green solvents like water, reduced environmental impact. nih.gov |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic kinetic resolution with in-situ racemization of the undesired enantiomer using a metal catalyst. mdpi.com | Achieves yields greater than the 50% limit of traditional kinetic resolution, producing enantiopure products. mdpi.com |

| Chemoenzymatic Catalysis | Integrated systems where a chemical catalyst and an enzyme work in sequence, often in a continuous flow reactor. rsc.org | High conversion and selectivity, 100% atom economy, and potential for large-scale continuous production. rsc.org |

| Solvent-Free Synthesis | Reactions conducted by grinding reagents together in a ball mill without any solvent. wikipedia.org | Reduces solvent waste, can lead to quantitative yields, and simplifies product isolation. wikipedia.org |

Advancements in Computational Modeling and Prediction for Structure-Activity Relationships

Computational chemistry is an indispensable tool for accelerating drug discovery and chemical research. For this compound and its derivatives, computational modeling offers a path to efficiently predict biological activities and guide the synthesis of new, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary ligand-based approach. nih.gov By building statistical models that correlate the structural or physicochemical properties of a series of compounds with their known biological activities, QSAR can predict the activity of novel, unsynthesized derivatives. nih.govnih.gov For a library of derivatives of this compound, QSAR models could be developed to predict potential bioactivities, such as toxicity or efficacy against a specific biological target, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.netmdpi.com

Structure-based approaches, such as molecular docking, provide insights into the interactions between a molecule and its target protein at an atomic level. researchgate.net Given a crystal structure of a target enzyme or receptor, derivatives of this compound can be computationally "docked" into the active site. The scoring functions can then estimate the binding affinity, helping to explain why certain derivatives are more active than others and guiding the design of new compounds with improved interactions. nih.gov The crystal structure of the related compound, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, reveals key structural parameters like the dihedral angle between the rings, which is crucial data for building accurate computational models. nih.gov

| Computational Tool | Approach | Application to this compound |

| QSAR | Ligand-based; correlates molecular descriptors with biological activity. nih.govnih.gov | Predict the bioactivity of novel derivatives to prioritize synthesis; identify key structural features for activity. nih.gov |

| Molecular Docking | Structure-based; simulates the binding of a molecule to a target protein. researchgate.net | Elucidate potential mechanisms of action; guide the design of derivatives with enhanced binding affinity. nih.gov |

| Hirshfeld Surface Analysis | Analyzes intermolecular interactions within a crystal structure. researchgate.net | Understand and quantify the forces stabilizing the solid state, which can influence solubility and formulation. researchgate.net |

Integration with High-Throughput Screening Technologies (Research Context)

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds against a specific biological target. nih.gov For this compound, the future lies in creating a diverse library of its derivatives and employing HTS to uncover novel biological activities. This approach moves beyond targeted design to a broader, discovery-oriented search for new therapeutic applications.

A typical HTS campaign would involve synthesizing a combinatorial library of analogues by modifying the chlorophenyl and pyridyl rings of the parent compound. This library would then be screened against a panel of biological assays, such as enzyme inhibition or receptor binding assays. nih.gov For example, based on the activity of related pyridine-containing molecules, this library could be screened against targets like human aspartate/asparagine-β-hydroxylase for anticancer potential or insect ryanodine (B192298) receptors for insecticidal activity. researchgate.netnih.govnih.gov

A critical challenge in HTS is the management of false positives, which can arise from assay-dependent artifacts or non-specific mechanisms of inhibition. nih.gov Therefore, a robust HTS workflow must include secondary and tertiary assays to confirm initial hits and elucidate their mechanism of action. For instance, compounds identified as inhibitors in an initial screen should be re-tested, and their dose-response curves should be analyzed to ensure they are not acting via non-specific aggregation. nih.gov

Addressing Stereochemical Control and Purity Challenges in Large-Scale Synthesis

The central carbon atom bonded to the hydroxyl group, the chlorophenyl group, and the pyridyl group in this compound is a stereocenter. This means the compound exists as a pair of enantiomers, which can have vastly different biological activities. mdpi.com Consequently, controlling the stereochemistry during synthesis is paramount, and this challenge is magnified during large-scale production. rijournals.com

Future research will focus on developing robust and scalable methods for asymmetric synthesis. pharmtech.com This includes the use of chiral catalysts, such as transition metal complexes or organocatalysts, that can induce high levels of stereoselectivity in the reaction that forms the chiral center. numberanalytics.com For example, the asymmetric reduction of the precursor ketone, 1-(4-chlorophenyl)-1-(pyridin-2-yl)ethanone, using a chiral catalyst would be a direct route to one of the enantiomers.

Enzymatic methods are particularly well-suited for large-scale enantioselective synthesis due to their high specificity and operation under mild conditions. mdpi.comresearchgate.net Continuous biosynthesis in packed bed reactors, using immobilized enzymes, offers a promising strategy for industrial-scale production of single-enantiomer chiral alcohols. researchgate.net Another powerful technique is the enantioselective functionalization of alkenyl pyridines using copper-catalyzed reactions, which can create the desired stereocenter with high enantioselectivity. nih.gov Overcoming challenges such as catalyst cost, product purification, and ensuring high enantiomeric excess (ee) on a large scale remains a key focus of research. mdpi.comrijournals.com

Unexplored Biochemical Pathways and Interactions for Novel Research Avenues

The structural motifs within this compound—a pyridine (B92270) ring and a halogenated phenyl group—are present in a wide range of biologically active molecules. This suggests that the compound itself or its derivatives could interact with a variety of unexplored biochemical pathways, opening up new avenues for research.

Based on structural analogy, several research directions can be proposed. The pyridine-carboxylate scaffold has been identified in potent inhibitors of human 2-oxoglutarate-dependent oxygenases, such as aspartate/asparagine-β-hydroxylase (AspH), which is a target for cancer therapy. nih.govnih.gov This suggests that derivatives of this compound could be investigated as potential modulators of this class of enzymes.

Furthermore, a related compound, 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2-(2-pyridine)ethanol, was identified as a metabolite with hypocholesteremic effects in rats. nih.gov This finding provides a rationale for exploring the potential of this compound and its analogues in the context of metabolic disorders and cholesterol regulation. The broad bioactivity of pyridine-containing structures in agrochemicals also suggests potential applications as novel insecticides or fungicides, possibly acting on targets like ryanodine receptors. researchgate.net Future research should employ techniques like chemical proteomics and phenotypic screening to systematically identify the cellular targets and biochemical pathways modulated by this class of compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Grignard addition or condensation reactions. For example, ketone intermediates (e.g., 1-(4-chlorophenyl)ethanone) can react with pyridinyl organometallic reagents. Evidence from similar compounds suggests using catalysts like ZnCl₂ in refluxing ethanol or toluene, with yields ranging from 38% to 66% depending on substituents and reaction optimization . Lower yields (e.g., 38% in some chalcone syntheses) may arise from steric hindrance or competing side reactions.

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

- Methodology : Key techniques include:

- IR spectroscopy : Peaks at ~1675 cm⁻¹ (C=O stretch in ketone precursors) and ~3400 cm⁻¹ (O-H stretch in final alcohol) .

- NMR : Aromatic protons (δ 7.2–8.5 ppm) and chiral center protons (δ 4.5–5.5 ppm) confirm regiochemistry and stereochemistry.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 263.72 for similar compounds) validate molecular weight .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Stability tests under varying pH and temperature (e.g., 25°C vs. 40°C) show degradation <5% over 48 hours in inert atmospheres. Hydroxyl group oxidation risks necessitate storage under nitrogen .

Advanced Research Questions

Q. How do enantiomers of this compound differ in biological activity, and what chiral resolution methods are effective?

- Methodology : The (R)-enantiomer of the related compound (R)-(4-chlorophenyl)(pyridin-2-yl)methanol shows higher antifungal activity against Candida spp. compared to the (S)-form. Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) resolves enantiomers, while asymmetric catalysis using BINOL ligands achieves >90% enantiomeric excess .

Q. What contradictions exist in reported spectral data for pyridinyl-chlorophenyl ethanol derivatives, and how can they be resolved?

- Case Study : IR spectra for similar chalcones show variability in C=O stretching frequencies (1675–1710 cm⁻¹) due to conjugation with aromatic systems. Cross-validation via X-ray crystallography (e.g., C–C bond length analysis, mean 1.48 Å) resolves ambiguities in keto-enol tautomerism .

Q. How does the compound’s molecular conformation influence its interactions with biological targets (e.g., antifungal activity)?

- Methodology : X-ray crystallography reveals a dihedral angle of 85.2° between the pyridine and chlorophenyl rings, favoring hydrophobic interactions in enzyme active sites. Docking studies with C. albicans CYP51 show hydrogen bonding between the hydroxyl group and heme propionate residues .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodology : DFT calculations (B3LYP/6-31G*) predict electrophilic susceptibility at the benzylic carbon (Mulliken charge: +0.32). Oxidation with KMnO₄ in acidic conditions yields a ketone derivative, validated by IR loss of O-H stretch and new C=O peak at 1705 cm⁻¹ .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.